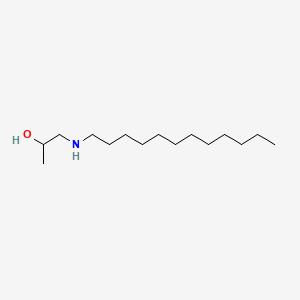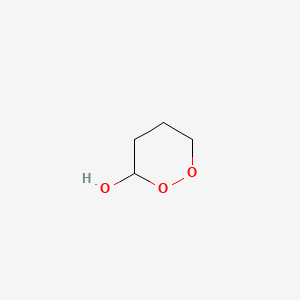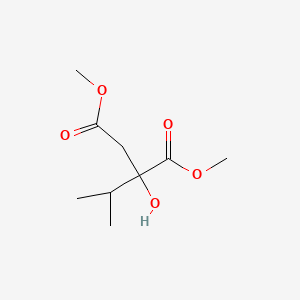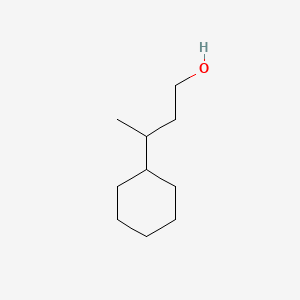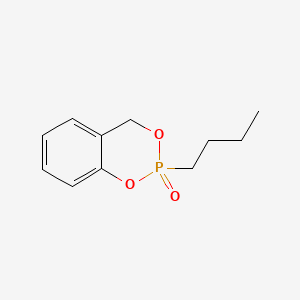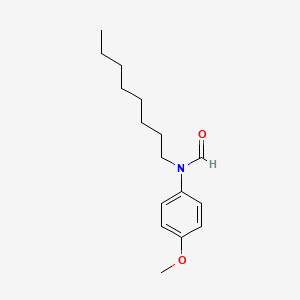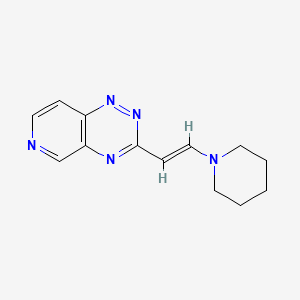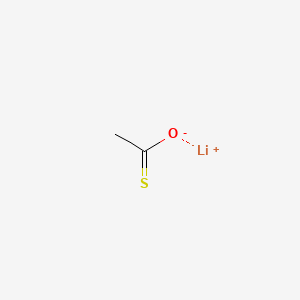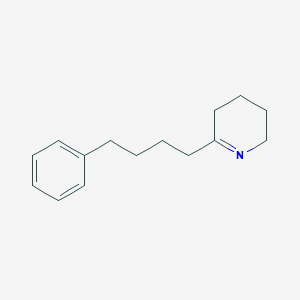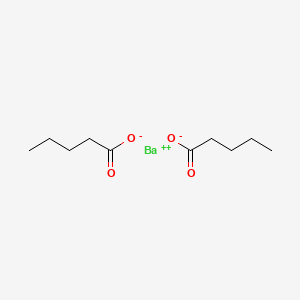
Barium divalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium divalerate is a chemical compound composed of barium and valeric acid It is a type of barium salt where two valerate ions are bonded to a single barium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Barium divalerate can be synthesized through a reaction between barium hydroxide and valeric acid. The reaction typically occurs in an aqueous medium, where barium hydroxide is dissolved in water and then reacted with valeric acid. The reaction can be represented as follows:
Ba(OH)2+2C5H9COOH→Ba(C5H9COO)2+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more concentrated solutions and controlled reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous stirring to facilitate the complete reaction of the reactants.
Análisis De Reacciones Químicas
Types of Reactions
Barium divalerate undergoes several types of chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate ions, this compound can form a precipitate of barium sulfate.
Substitution Reactions: this compound can react with other carboxylic acids to form different barium salts.
Common Reagents and Conditions
Oxidizing Agents: this compound can react with strong oxidizing agents, leading to the oxidation of the valerate ions.
Reducing Agents: It can also undergo reduction reactions under specific conditions.
Major Products Formed
Barium Sulfate: Formed during precipitation reactions with sulfate-containing compounds.
Other Barium Salts: Formed during substitution reactions with different carboxylic acids.
Aplicaciones Científicas De Investigación
Barium divalerate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, particularly in the context of barium’s role in biological processes.
Medicine: Investigated for its potential use in medical imaging and diagnostic procedures due to barium’s radiopaque properties.
Industry: Utilized in the production of specialized materials and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of barium divalerate involves the interaction of barium ions with various molecular targets. Barium ions can interfere with biological processes by blocking potassium channels, which affects muscle contraction and nerve transmission. In industrial applications, the mechanism of action is often related to the chemical reactivity of barium ions with other compounds.
Comparación Con Compuestos Similares
Similar Compounds
Barium Acetate: Similar in structure but with acetate ions instead of valerate ions.
Barium Propionate: Contains propionate ions instead of valerate ions.
Barium Butyrate: Contains butyrate ions instead of valerate ions.
Uniqueness
Barium divalerate is unique due to the specific properties imparted by the valerate ions
Propiedades
Número CAS |
24557-04-8 |
|---|---|
Fórmula molecular |
C10H18BaO4 |
Peso molecular |
339.57 g/mol |
Nombre IUPAC |
barium(2+);pentanoate |
InChI |
InChI=1S/2C5H10O2.Ba/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |
Clave InChI |
OZOJSEUUJMZMCQ-UHFFFAOYSA-L |
SMILES canónico |
CCCCC(=O)[O-].CCCCC(=O)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





